12-Lipoxygenase Inhibition: Single-Concentration Screen vs. Standard Inhibitor Baseline
The compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM; the assay type is classified as Binding/Inhibition . The reported parent molecular weight (253.33) and ALogP (4.18) are consistent with the target structure . For context, the reference 12-lipoxygenase inhibitor CAY10698 exhibits an IC50 of 5.1 µM under isolated enzyme conditions, and the highly selective inhibitor reported by Enzo has an IC50 of 0.063 µM against 12-LO . However, because no % inhibition value or IC50 curve is publicly reported for 2-(2-oxoazepan-1-yl)-N-phenylacetamide, the single-concentration datum alone is insufficient to rank potency relative to known inhibitors. This evidence item is retained solely because it is the only primary bioactivity record for the exact compound.
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Tested at 30 µM; no % inhibition or IC50 available |
| Comparator Or Baseline | CAY10698 IC50 = 5.1 µM (12-LO isolated enzyme); Enzo selective inhibitor IC50 = 0.063 µM (12-LO isolated enzyme) |
| Quantified Difference | Cannot be calculated; target data are incomplete |
| Conditions | Platelet 12-lipoxygenase, in vitro binding assay; comparator data from isolated enzyme preparations |
Why This Matters
This is the sole direct experimental bioactivity record for the exact compound, providing a starting point for lipoxygenase-pathway research despite the absence of quantitative comparator data.
